molecular formula C8H19ClN2O3 B1382869 tert-butyl N-(3-aminopropoxy)carbamate hydrochloride CAS No. 1237528-49-2

tert-butyl N-(3-aminopropoxy)carbamate hydrochloride

Cat. No.: B1382869
CAS No.: 1237528-49-2
M. Wt: 226.7 g/mol
InChI Key: GWAXSEGBSLRTOM-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-aminopropoxy)carbamate hydrochloride is a chemical compound that has gained attention in scientific research due to its versatile properties. It is commonly used as a biochemical reagent and has applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-aminopropoxy)carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with 3-aminopropanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-aminopropoxy)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted carbamates, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the compound .

Scientific Research Applications

Tert-butyl N-(3-aminopropoxy)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-aminopropoxy)carbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of carbamate derivatives. These derivatives can then participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-(3-aminopropyl)carbamate: Similar in structure but lacks the hydrochloride component.

    Tert-butyl N-(2-aminoethyl)carbamate: Similar but with a different alkyl chain length.

    Tert-butyl N-(4-aminobutyl)carbamate: Similar but with a longer alkyl chain

Uniqueness

Tert-butyl N-(3-aminopropoxy)carbamate hydrochloride is unique due to its specific structure, which includes both the tert-butyl carbamate and the hydrochloride components. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

tert-butyl N-(3-aminopropoxy)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3.ClH/c1-8(2,3)13-7(11)10-12-6-4-5-9;/h4-6,9H2,1-3H3,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWAXSEGBSLRTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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